Butyl 2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
Butyl 2,2-dimethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C10H18O2. It is a cyclopropane derivative, characterized by a butyl ester group attached to the cyclopropane ring. This compound is used in various chemical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2-dimethylcyclopropane-1-carboxylate typically involves the esterification of 2,2-dimethylcyclopropane-1-carboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,2-dimethylcyclopropane-1-carboxylic acid.
Reduction: 2,2-dimethylcyclopropane-1-methanol.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Butyl 2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dimethylcyclopropane-1-carboxylate
- Ethyl 2,2-dimethylcyclopropane-1-carboxylate
- Propyl 2,2-dimethylcyclopropane-1-carboxylate
Uniqueness
Butyl 2,2-dimethylcyclopropane-1-carboxylate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group increases the compound’s hydrophobicity and can influence its solubility and reactivity in various solvents.
Properties
CAS No. |
71740-06-2 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
butyl 2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-12-9(11)8-7-10(8,2)3/h8H,4-7H2,1-3H3 |
InChI Key |
BKMGKRVBNAAPFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC1(C)C |
Origin of Product |
United States |
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